molecular formula C15H19N2O3S+ B11053488 3-(3,4,5-Trimethoxyanilino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium

3-(3,4,5-Trimethoxyanilino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium

Cat. No.: B11053488
M. Wt: 307.4 g/mol
InChI Key: IPWSWYPXNTZDNI-UHFFFAOYSA-O
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Description

3-(3,4,5-Trimethoxyanilino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium is a heterocyclic compound that features a pyrrolo[1,2-C][1,3]thiazole core with a 3,4,5-trimethoxyanilino substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trimethoxyanilino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium typically involves the following steps:

    Formation of the Pyrrolo[1,2-C][1,3]thiazole Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.

    Introduction of the 3,4,5-Trimethoxyanilino Group: The 3,4,5-trimethoxyaniline can be coupled to the pyrrolo[1,2-C][1,3]thiazole core using standard amination reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trimethoxyanilino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(3,4,5-Trimethoxyanilino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trimethoxyanilino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways will depend on the specific application and biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyaniline: A precursor used in the synthesis of the target compound.

    Pyrrolo[1,2-C][1,3]thiazole Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

3-(3,4,5-Trimethoxyanilino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium is unique due to the presence of both the 3,4,5-trimethoxyanilino group and the pyrrolo[1,2-C][1,3]thiazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H19N2O3S+

Molecular Weight

307.4 g/mol

IUPAC Name

N-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-4-ium-3-amine

InChI

InChI=1S/C15H18N2O3S/c1-18-12-7-10(8-13(19-2)14(12)20-3)16-15-17-6-4-5-11(17)9-21-15/h7-9H,4-6H2,1-3H3/p+1

InChI Key

IPWSWYPXNTZDNI-UHFFFAOYSA-O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=[N+]3CCCC3=CS2

Origin of Product

United States

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